Cas no 2169735-91-3 ((2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid)
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1457153
- (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
- 2169735-91-3
-
- Inchi: 1S/C8H10N2O3/c1-10-7(13-2)5-6(9-10)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
- InChI Key: UFKGCVMTCPZLDH-ONEGZZNKSA-N
- SMILES: O(C)C1=CC(/C=C/C(=O)O)=NN1C
Computed Properties
- Exact Mass: 182.06914219g/mol
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.4Ų
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457153-1.0g |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1457153-50mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 50mg |
$1779.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-100mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 100mg |
$1863.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-250mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 250mg |
$1948.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-500mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 500mg |
$2033.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-1000mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 1000mg |
$2118.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-2500mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 2500mg |
$4150.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-5000mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 5000mg |
$6140.0 | 2023-09-29 | ||
| Enamine | EN300-1457153-10000mg |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
2169735-91-3 | 10000mg |
$9105.0 | 2023-09-29 |
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
Introduction to (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid (CAS No. 2169735-91-3)
(2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid (CAS No. 2169735-91-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as E-3-(5-methoxy-1-methylpyrazol-3-yl)acrylic acid, is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a pyrazole ring, a methoxy group, and a carboxylic acid moiety, which collectively contribute to its biological activity and pharmacological properties.
The pyrazole ring is a well-known heterocyclic scaffold that has been extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the methoxy group on the pyrazole ring can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. The carboxylic acid moiety, on the other hand, can confer additional pharmacological effects and improve the compound's solubility and bioavailability.
Recent studies have highlighted the potential of (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the pathogenesis of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway and the MAPK/ERK pathway, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid have been extensively studied to optimize its therapeutic potential. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life that allows for once-daily dosing regimens. These properties make it an attractive candidate for further clinical development.
One of the key challenges in drug development is ensuring the safety and tolerability of new compounds. Preclinical toxicity studies have indicated that (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This safety profile is crucial for advancing the compound into clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms related to inflammatory diseases and cancer. These findings have generated considerable excitement among researchers and clinicians alike.
In conclusion, (2E)-3-(5-methoxy-1-methyl-1H-pyrazol-3-y l)prop - 2 - enoic acid (CAS No. 2169735 - 91 - 3) represents a promising new compound with potential applications in treating inflammatory diseases and cancer. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in clinical practice.
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